7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine
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Overview
Description
7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine: is a fluorinated derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine typically involves the introduction of fluorine atoms into the phenothiazine core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with a phenothiazine derivative under specific conditions. For example, the reaction of 2-chloro-10H-phenothiazine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process typically requires optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution desired.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Functionalized phenothiazine derivatives with different substituents replacing the fluorine atoms.
Scientific Research Applications
Chemistry: 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine is used as a building block in organic synthesis, enabling the creation of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated nature can enhance binding affinity and selectivity towards specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Fluorinated phenothiazine derivatives have shown promise in treating various medical conditions, including psychiatric disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Trifluoromethyl)phenothiazine: Another fluorinated phenothiazine derivative with similar properties.
7-Fluoro-10H-phenothiazine: Lacks the trifluoromethyl group but shares the fluorine substitution on the phenothiazine core.
2-Fluoro-10H-phenothiazine: Contains a single fluorine atom, offering different reactivity and properties.
Uniqueness: 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This combination of substituents makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
55389-09-8 |
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Molecular Formula |
C13H7F4NS |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
7-fluoro-2-(trifluoromethyl)-10H-phenothiazine |
InChI |
InChI=1S/C13H7F4NS/c14-8-2-3-9-12(6-8)19-11-4-1-7(13(15,16)17)5-10(11)18-9/h1-6,18H |
InChI Key |
XQIZALGIBGKHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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